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Compound of Interest

Compound Name: Trimethylsulfonium iodide

Cat. No.: B124971

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the Corey-Chaykovsky reaction for the
cyclopropanation of a,3-unsaturated ketones (enones) using trimethylsulfonium iodide. This
reaction is a powerful tool in organic synthesis for the formation of cyclopropane rings, which
are significant structural motifs in numerous natural products and pharmaceutical agents.

Introduction

The cyclopropanation of enones using a sulfur ylide generated from trimethylsulfonium
iodide is a key transformation in organic chemistry, known as the Corey-Chaykovsky reaction.
[1][2] This method provides a reliable route to vinylcyclopropanes and related structures. The
reaction proceeds via a conjugate 1,4-addition of the sulfur ylide to the enone, followed by an
intramolecular nucleophilic substitution to form the three-membered ring.[1][3] The use of
dimethylsulfonium methylide, generated in situ from trimethylsulfonium iodide and a strong
base, typically leads to cyclopropanation with enones, whereas the more stabilized
dimethylsulfoxonium methylide (from trimethylsulfoxonium iodide) can also be used.[1][4]

The cyclopropane moiety is of significant interest in drug discovery and development. Its
incorporation into molecules can enhance potency, improve metabolic stability, increase brain
permeability, and reduce off-target effects.[5][6][7] Many FDA-approved drugs for conditions
such as COVID-19, asthma, and hepatitis C contain a cyclopropane ring.[5][8]
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Reaction Mechanism

The accepted mechanism for the Corey-Chaykovsky cyclopropanation of enones involves the
following key steps:

¢ Ylide Formation: A strong base, such as sodium hydride (NaH) or potassium tert-butoxide
(KOtBu), deprotonates the trimethylsulfonium iodide to form the highly reactive
dimethylsulfonium methylide ylide.[1][9]

» Conjugate Addition: The sulfur ylide acts as a soft nucleophile and undergoes a 1,4-
conjugate addition to the -carbon of the enone, forming an enolate intermediate.[1][3]

e Intramolecular Cyclization: The resulting enolate then attacks the carbon bearing the
sulfonium group in an intramolecular SN2 reaction, displacing dimethyl sulfide (a good
leaving group) and forming the cyclopropane ring.[3][10]

This reaction is known to be diastereoselective, generally favoring the formation of the trans-
cyclopropane product, as the initial addition step is often reversible, allowing for equilibration to
the thermodynamically more stable intermediate.[2][10]
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Caption: General workflow of the Corey-Chaykovsky cyclopropanation reaction.

Experimental Protocols
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Below are representative experimental protocols for the cyclopropanation of enones using
trimethylsulfonium iodide.

Protocol 1: General Procedure using Sodium Hydride in DMSO
This protocol is adapted from general procedures for the Corey-Chaykovsky reaction.[11][12]

Materials:

Trimethylsulfonium iodide

e Sodium hydride (NaH), 60% dispersion in mineral olil

e Anhydrous Dimethyl sulfoxide (DMSO)

e a,B-Unsaturated ketone (enone)

o Anhydrous diethyl ether or ethyl acetate

o Saturated aqueous ammonium chloride (NH4Cl) solution

e Brine (saturated aqueous NacCl solution)

e Anhydrous magnesium sulfate (MgSQa) or sodium sulfate (Na2S0a4)

e Round-bottom flask, magnetic stirrer, and nitrogen or argon atmosphere setup
Procedure:

e To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a
nitrogen inlet, and a septum, add sodium hydride (1.1 equivalents, washed with anhydrous
hexanes to remove mineral oil).

e Add anhydrous DMSO to the flask via syringe and stir the suspension at room temperature.

e In a separate flask, dissolve trimethylsulfonium iodide (1.1 equivalents) in anhydrous
DMSO.
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Slowly add the trimethylsulfonium iodide solution to the NaH suspension. The mixture will
be stirred at room temperature for approximately 30-60 minutes, or until hydrogen gas
evolution ceases, to generate the dimethylsulfonium methylide.

Dissolve the enone (1.0 equivalent) in a minimal amount of anhydrous DMSO and add it
dropwise to the ylide solution at room temperature.

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically
stirred at room temperature for several hours or overnight.

Upon completion, quench the reaction by carefully adding saturated agueous NHa4CI solution.
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
Combine the organic extracts and wash with water and then brine.

Dry the organic layer over anhydrous MgSOa or NazSOa, filter, and concentrate the solvent
under reduced pressure.

Purify the crude product by column chromatography on silica gel to afford the desired
cyclopropyl ketone.

Protocol 2: Procedure using Potassium tert-Butoxide in DMSO

This protocol is based on a reported cyclopropanation procedure.[9][13]

Materials:

Trimethylsulfonium iodide

Potassium tert-butoxide (KOtBu)

Anhydrous Dimethyl sulfoxide (DMSO)

a,B-Unsaturated ketone (enone)

Anhydrous diethyl ether
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o Water

¢ Anhydrous magnesium sulfate (MgSOQOa)

e Round-bottom flask, magnetic stirrer, and inert atmosphere setup
Procedure:

e Add trimethylsulfonium iodide (1.65 equivalents) to a flask containing anhydrous DMSO
and stir until fully dissolved.[13]

e Add the enone (1.0 equivalent) to the solution.[13]

¢ In a separate flask, prepare a solution of potassium tert-butoxide (1.65 equivalents) in
anhydrous DMSO.[13]

e Slowly add the KOtBu solution to the reaction mixture.[13]

« Stir the resulting solution at room temperature for 2 hours or until the reaction is complete as
indicated by TLC.[13]

e Quench the reaction by adding water.[13]
o Extract the mixture with diethyl ether.[13]

e Wash the combined organic phases with water, dry over anhydrous MgSOa, and evaporate
the solvent.[13]

» Purify the crude product by column chromatography to yield the final cyclopropanated
product.[13]

Data Presentation

The following table summarizes representative yields for the cyclopropanation of various
enones.
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Enone

Base Solvent Time (h) Yield (%) Reference
Substrate
Cyclohex-2- )

KOH (bmim)PFs 90-95 [14]
enone
Symmetric
tricyclic KOtBu DMSO 69 [9]
enone
Allyl
cyclohexanon

KOtBu DMSO 2 88 [13]
e
(epoxidation)
Chalcone NaH DMSO [4]

Note: The yield for allyl cyclohexanone corresponds to an epoxidation reaction but illustrates

the general efficiency of the Corey-Chaykovsky reaction conditions.[13] Yields for chalcone

were not explicitly quantified in the provided search results but the reaction is well-established.

[4]

Logical Relationships in Reagent Choice and

Outcome

The choice of sulfur ylide is critical in determining the reaction outcome with enones.

© 2025 BenchChem. All rights reserved.

6/8

Tech Support


https://www.organic-chemistry.org/abstracts/literature/174.shtm
https://pmc.ncbi.nlm.nih.gov/articles/PMC12499417/
https://nrochemistry.com/corey-chaykovsky-reactions/
https://www.chem.pku.edu.cn/zxyu/docs/2020-09/20200928121238717545.pdf
https://nrochemistry.com/corey-chaykovsky-reactions/
https://www.chem.pku.edu.cn/zxyu/docs/2020-09/20200928121238717545.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b124971?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

a,B-Unsaturated Ketone

Reacts with Reacts with

Sulfur Ylides \

Dimethylsulfonium Methylide
(from (CH3)3S*1)
Less Stabilized

ypically leads to
(1,2-addition)

Epoxidation Product Cyclopropanation Product

Click to download full resolution via product page

Typically leads to
(1,4-addition)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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